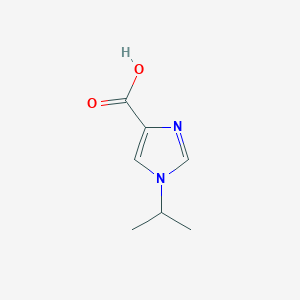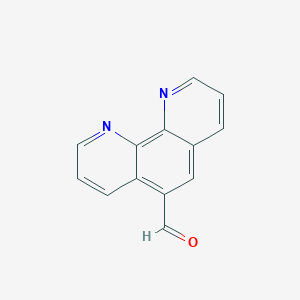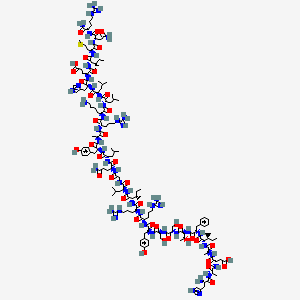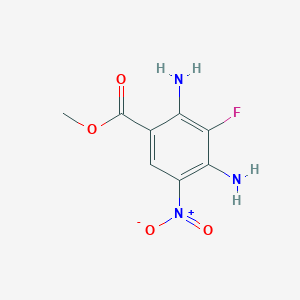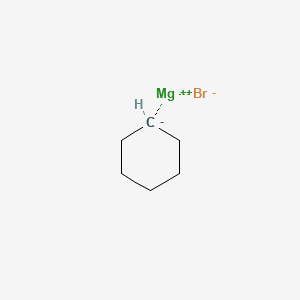
Cyclohexylmagnesium Bromide
Descripción general
Descripción
Cyclohexylmagnesium bromide, with the chemical formula C6H11BrMg, is an organometallic compound commonly used in organic synthesis. It is a colorless to yellowish liquid characterized by its cyclohexyl and magnesium bromide functional groups. This compound is a valuable reagent in Grignard reactions, facilitating the formation of carbon-carbon bonds. It is widely employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products .
Aplicaciones Científicas De Investigación
Cyclohexylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of biologically active compounds and intermediates for drug development.
Medicine: Utilized in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Cyclohexylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as nucleophiles in the formation of carbon-carbon bonds . They target electrophilic carbon species, such as epoxides, aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves the formation of new carbon-carbon bonds . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
This compound is involved in several biochemical pathways. It participates in the isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes . These reactions lead to the formation of new organic compounds with potential biological activity .
Pharmacokinetics
It is typically prepared and used immediately in a controlled laboratory setting .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can react with carbon dioxide (CO2) to give carboxylic acids . It can also participate in the synthesis of biologically active molecules, including dipeptidyl boronic acid proteasome inhibitors .
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for its preparation and reactions . The reaction is typically carried out in a solvent like dry ether . The rate and efficiency of the reaction can be influenced by factors such as temperature and the presence of other substances .
Safety and Hazards
Cyclohexylmagnesium Bromide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Cyclohexylmagnesium Bromide has been used in the synthesis of seven-membered ring analogues of ketamine . It has also been used in the optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2, 2’ bithiophene . These studies suggest that this compound has potential applications in the synthesis of new compounds and materials.
Análisis Bioquímico
Biochemical Properties
Cyclohexylmagnesium Bromide, like other Grignard reagents, is a strong nucleophile and a strong base . It can react with a variety of electrophilic compounds, including aldehydes, ketones, and esters, to form new carbon-carbon bonds
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its reactions as a Grignard reagent . It can form new carbon-carbon bonds with various electrophilic compounds, including aldehydes, ketones, and esters . This can lead to changes in the structure and function of these compounds, potentially influencing their activity at the molecular level.
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is typically prepared immediately before use due to its reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylmagnesium bromide is typically prepared via the reaction of cyclohexyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then refluxed until the magnesium is fully consumed, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yields and purity. The product is then purified and stored under inert conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Carboxylation: Reacts with carbon dioxide to form carboxylic acids.
Epoxide Opening: Adds to epoxides to form alcohols.
Common Reagents and Conditions:
Aldehydes and Ketones: Typically reacted in anhydrous ether or tetrahydrofuran, followed by acidic workup to yield alcohols.
Carbon Dioxide: Reaction carried out under dry conditions with subsequent acidic hydrolysis to yield carboxylic acids.
Epoxides: Reaction performed in anhydrous solvents, followed by acidic workup to yield alcohols.
Major Products:
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Comparación Con Compuestos Similares
- Methylmagnesium Bromide
- Phenylmagnesium Bromide
- Ethylmagnesium Bromide
Cyclohexylmagnesium bromide stands out due to its ability to introduce cyclohexyl groups into target molecules, enabling the creation of new chemical entities with desired properties .
Propiedades
IUPAC Name |
magnesium;cyclohexane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXWCQFWLOXAT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473079 | |
| Record name | Cyclohexylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-50-0 | |
| Record name | Cyclohexylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
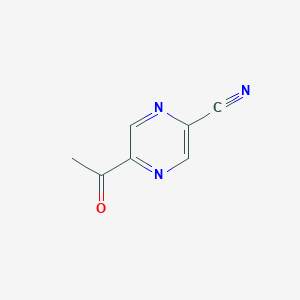
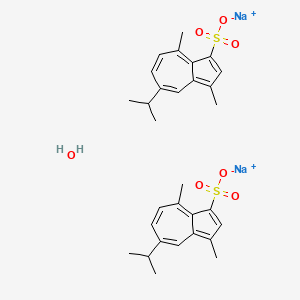
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
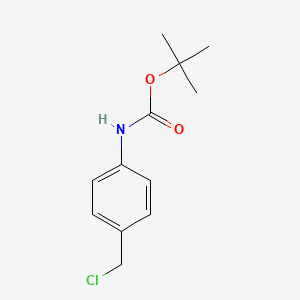
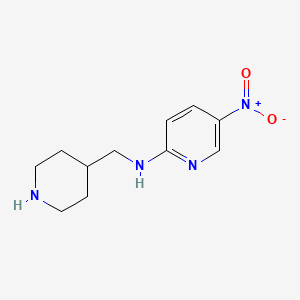
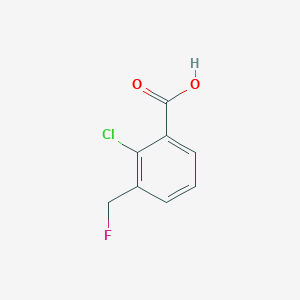
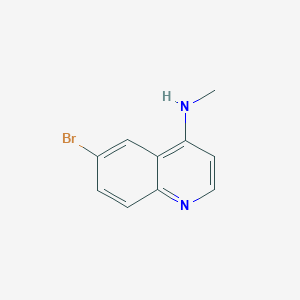
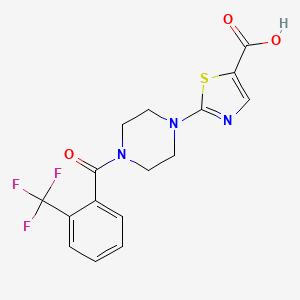
![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)
